H-Ala-Gly-Asp-Val-OH
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Overview
Description
The compound H-Ala-Gly-Asp-Val-OH is a tetrapeptide consisting of the amino acids alanine, glycine, aspartic acid, and valine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Gly-Asp-Val-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (valine) to a solid resin. Each subsequent amino acid (aspartic acid, glycine, and alanine) is added in a stepwise manner, with protective groups used to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Gly-Asp-Val-OH: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing one amino acid with another to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Major Products Formed
The primary products formed from these reactions are modified peptides or individual amino acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
H-Ala-Gly-Asp-Val-OH: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biotechnological applications
Mechanism of Action
The mechanism by which H-Ala-Gly-Asp-Val-OH exerts its effects depends on its specific biological activity. Peptides can interact with receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would depend on the context of its use and the specific biological processes being studied .
Comparison with Similar Compounds
Similar Compounds
H-Lys-Ala-Val-Gly-OH: Another tetrapeptide with immunostimulatory activity.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide with different amino acid composition and potential biological activities.
Uniqueness
H-Ala-Gly-Asp-Val-OH: is unique due to its specific amino acid sequence, which determines its structure and function. The presence of aspartic acid and valine may confer particular biological properties that distinguish it from other peptides .
Properties
Molecular Formula |
C14H24N4O7 |
---|---|
Molecular Weight |
360.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H24N4O7/c1-6(2)11(14(24)25)18-13(23)8(4-10(20)21)17-9(19)5-16-12(22)7(3)15/h6-8,11H,4-5,15H2,1-3H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)(H,24,25)/t7-,8-,11-/m0/s1 |
InChI Key |
RNOHPFPLSXPVKT-LAEOZQHASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
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